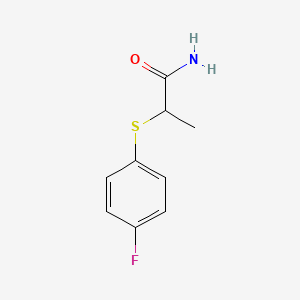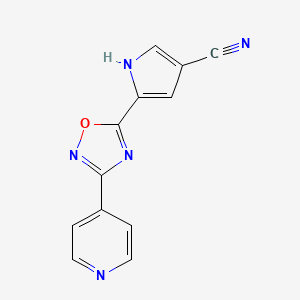![molecular formula C19H22N4O2 B7356469 2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MPQ and is known for its ability to modulate certain biological processes, making it a valuable tool for researchers in the field of pharmacology.
作用機序
The mechanism of action of MPQ is complex and involves the modulation of various molecular pathways. One of the primary targets of MPQ is the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, MPQ can effectively halt the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, MPQ has also been shown to have a range of other biochemical and physiological effects. For example, MPQ has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders. Additionally, MPQ has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug development.
実験室実験の利点と制限
One of the primary advantages of MPQ is its ability to selectively target specific molecular pathways, making it a valuable tool for researchers studying complex biological processes. Additionally, MPQ is relatively easy to synthesize and purify, making it readily accessible to researchers. However, one of the limitations of MPQ is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving MPQ. One promising area of research is in the development of new cancer treatments based on the modulation of specific molecular pathways. Additionally, MPQ may have applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Further research is needed to fully understand the potential of MPQ and to develop new applications for this valuable compound.
合成法
The synthesis of MPQ involves a series of chemical reactions that are carefully controlled to produce the desired product. The most common method for synthesizing MPQ involves the reaction of 2-bromo-3-methoxypyridine with 2-(propan-2-ylamino)methyl-3H-quinazolin-4-one in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography.
科学的研究の応用
MPQ has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of cancer treatment. MPQ has been shown to inhibit the growth of certain cancer cells by targeting specific molecular pathways. Additionally, MPQ has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)23(11-14-7-6-10-20-19(14)25-3)12-17-21-16-9-5-4-8-15(16)18(24)22-17/h4-10,13H,11-12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRORWFZQNNPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(N=CC=C1)OC)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)


![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)

![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)

